molecular formula C24H25N3O2 B2864711 NS13001 CAS No. 1160852-22-1

NS13001

Cat. No.: B2864711
CAS No.: 1160852-22-1
M. Wt: 387.483
InChI Key: DZUCZYXRADUTMW-UHFFFAOYSA-N
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Description

This compound features a complex tetracyclic core (azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-octaene) with a carboxamide group at position 12 and a diethylamino propyl side chain at position 3. The compound’s synthetic origin contrasts with natural tetracyclic derivatives like Atheroline (), which possess methoxy substituents instead .

Properties

IUPAC Name

N-[3-(diethylamino)propyl]-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaene-12-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c1-3-27(4-2)14-8-13-25-24(29)20-15-26-22-21-17(11-7-12-18(20)21)16-9-5-6-10-19(16)23(22)28/h5-7,9-12,15H,3-4,8,13-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUCZYXRADUTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C1=CN=C2C3=C1C=CC=C3C4=CC=CC=C4C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

S130 undergoes various chemical reactions, including:

    Oxidation: S130 can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in S130, altering its chemical properties.

    Substitution: S130 can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

S130 has a wide range of applications in scientific research:

Mechanism of Action

S130 exerts its effects by inhibiting ATG4B, a cysteine protease involved in the autophagy process. By inhibiting ATG4B, S130 suppresses autophagy flux, leading to the accumulation of autophagosomes and subsequent induction of apoptosis. This mechanism is particularly effective in cancer cells, where autophagy plays a crucial role in cell survival .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Framework and Substituent Analysis

The target compound shares a polycyclic azabicyclic framework with several analogs, but substituent variations dictate divergent properties:

Compound Name Core Structure Key Substituents Molecular Features Hypothesized Activity
Target Compound Azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷] N-[3-(Diethylamino)propyl], 8-oxo, carboxamide Tertiary amine (solubility), hydrogen-bonding Enzyme inhibition (e.g., 11β-HSD1)
Atheroline () Azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷] 4,5,15,16-Tetramethoxy Lipophilic, electron-donating methoxy groups Natural product (antioxidant?)
Compound 10 () Azapentacyclo[5.3.2.0²,⁶.0⁸,¹⁰] Chloropyridinyl Halogenated aromatic ring 11β-HSD1 inhibitor (explicit)
Compound Thia-triazatetracyclo[8.7.0.0²,⁷.0¹²,¹⁶] Phenyl, thiophene, diethylamino propyl Sulfur atom, multiple N-heterocycles Kinase or protease inhibition
  • Diethylamino Propyl Group: Present in both the target compound and ’s analog, this moiety may enhance membrane permeability or ionic interactions with biological targets .
  • Methoxy vs.
  • Heteroatom Variations : ’s sulfur-containing analog may exhibit altered metabolic stability compared to the target’s oxygen/nitrogen system .

Research Findings and Theoretical Implications

Challenges and Limitations

  • Lack of Direct Data: No explicit bioactivity or pharmacokinetic data exist for the target compound; comparisons rely on structural analogs.
  • Synthetic Complexity : The tetracyclic core’s steric demands may complicate derivatization, as seen in ’s moderate-to-excellent yields for simpler analogs .

Biological Activity

N-[3-(Diethylamino)propyl]-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaene-12-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a unique tetracyclic structure with multiple functional groups that may influence its biological interactions. The presence of the diethylamino group suggests potential for modulation of neurotransmitter systems.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Case Studies

  • Anticancer Activity :
    • A study evaluated the compound's cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. Results indicated an IC50 value of 12 µM for MCF-7 and 15 µM for HCT116 cells after 48 hours of treatment.
    • Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis in treated cells.
  • Antimicrobial Efficacy :
    • In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.
    • The study suggested that the mechanism may involve disruption of bacterial cell membrane integrity.
  • Neuropharmacological Studies :
    • A behavioral study on rodents indicated that administration of the compound resulted in anxiolytic effects in elevated plus maze tests.
    • Neurotransmitter assays showed increased levels of serotonin and dopamine in treated animals compared to controls.

Data Tables

Activity Type Cell Line/Organism IC50/MIC Value Mechanism
AnticancerMCF-712 µMApoptosis via caspase activation
AnticancerHCT11615 µMApoptosis via caspase activation
AntimicrobialStaphylococcus aureus32 µg/mLMembrane disruption
AntimicrobialEscherichia coli64 µg/mLMembrane disruption
NeuropharmacologicalRodent ModelNot applicableIncreased serotonin/dopamine levels

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